[(3,4-Dimethylphenyl)sulfonyl]indoline chemical structure and properties
[(3,4-Dimethylphenyl)sulfonyl]indoline chemical structure and properties
Technical Guide: [(3,4-Dimethylphenyl)sulfonyl]indoline
An In-depth Analysis of its Chemical Structure, Properties, Synthesis, and Therapeutic Potential
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] When functionalized with a sulfonyl moiety, the resulting N-sulfonylindoline derivatives present a unique combination of structural rigidity and electronic properties that make them attractive for drug design. This technical guide provides a comprehensive overview of a specific member of this class, [(3,4-Dimethylphenyl)sulfonyl]indoline. We will dissect its chemical structure, predict its physicochemical and spectroscopic properties based on analogous compounds, and detail a robust synthetic protocol complete with mechanistic insights. Furthermore, this document explores the broader research context and potential applications of this scaffold in modern drug discovery, particularly in oncology.[3][4]
Chemical Structure and Nomenclature
The molecule [(3,4-Dimethylphenyl)sulfonyl]indoline, with the systematic IUPAC name 1-[(3,4-dimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole , is a tertiary sulfonamide. Its structure is composed of three key components:
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Indoline Core: A bicyclic heterocyclic amine consisting of a benzene ring fused to a five-membered pyrrolidine ring. This scaffold provides a rigid, three-dimensional framework.
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Sulfonamide Linker (-SO₂-N<): This functional group is a critical pharmacophore known for its ability to act as a hydrogen bond acceptor and its metabolic stability.
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3,4-Dimethylphenyl Group: An aromatic ring substituted with two methyl groups, which contributes to the molecule's lipophilicity and can engage in hydrophobic or van der Waals interactions with biological targets.
Caption: Chemical structure of [(3,4-Dimethylphenyl)sulfonyl]indoline.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO₂S | Calculated |
| Molecular Weight | 287.38 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, CH₂Cl₂, and ethyl acetate; poorly soluble in water. | Inferred |
| XLogP3 | ~3.5 - 4.5 | Predicted |
Predicted Spectroscopic Profile
The following spectroscopic data are predictions based on characteristic values for the constituent functional groups and data reported for similar N-arylsulfonamides and indoline derivatives.[5][6][7]
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¹H NMR (400 MHz, CDCl₃):
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δ 7.5-7.7 ppm (m, 3H, Ar-H of dimethylphenyl group)
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δ 7.1-7.3 ppm (m, 4H, Ar-H of indoline ring)
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δ 4.1 ppm (t, J = 8.4 Hz, 2H, -N-CH₂-)
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δ 3.1 ppm (t, J = 8.4 Hz, 2H, Ar-CH₂-)
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δ 2.3 ppm (s, 6H, 2 x Ar-CH₃)
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-
¹³C NMR (100 MHz, CDCl₃):
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δ 143-145 ppm (Aromatic C-S, Aromatic C-N)
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δ 130-140 ppm (Aromatic quaternary carbons)
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δ 120-130 ppm (Aromatic CH carbons)
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δ 48-50 ppm (-N-CH₂-)
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δ 28-30 ppm (Ar-CH₂-)
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δ 19-21 ppm (Ar-CH₃)
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FT-IR (ATR):
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Mass Spectrometry (ESI+):
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m/z 288.10 [M+H]⁺
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m/z 310.08 [M+Na]⁺
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Synthesis and Mechanistic Considerations
The construction of the sulfonamide linkage is a robust and well-established transformation in organic chemistry. The most direct approach involves the reaction of indoline with 3,4-dimethylphenylsulfonyl chloride.
Retrosynthetic Analysis
A simple disconnection across the S-N bond reveals the two commercially available starting materials.
Caption: Retrosynthesis of the target molecule.
Proposed Synthetic Protocol
This protocol is based on standard procedures for the N-sulfonylation of secondary amines.[9][10]
Objective: To synthesize [(3,4-Dimethylphenyl)sulfonyl]indoline.
Materials:
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Indoline (1.0 eq)
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3,4-Dimethylphenylsulfonyl chloride (1.05 eq)
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Triethylamine (TEA) or Pyridine (1.5 eq)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indoline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
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Causality: Anhydrous conditions prevent hydrolysis of the reactive sulfonyl chloride. The inert atmosphere prevents side reactions. Cooling controls the initial exotherm of the reaction.
-
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
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Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
-
Sulfonyl Chloride Addition: Add 3,4-dimethylphenylsulfonyl chloride (1.05 eq) portion-wise or as a solution in DCM dropwise to the reaction mixture at 0 °C.
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Causality: Slow addition maintains temperature control and prevents unwanted side reactions. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting reagent (indoline).
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Causality: Warming to room temperature provides sufficient energy for the reaction to proceed to completion. TLC allows for empirical determination of the reaction endpoint.
-
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
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Causality: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removal of all water is crucial before solvent evaporation.
-
-
Purification: Purify the resulting crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water) to yield the pure product.
-
Causality: Purification is necessary to remove unreacted starting materials and any minor byproducts, yielding the analytically pure target compound.
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Reaction Mechanism
The reaction proceeds via a classical nucleophilic acyl substitution-type mechanism at the sulfur center.
Caption: Mechanism for sulfonamide formation.
Applications and Research Context
The N-sulfonylindoline scaffold is of significant interest in drug discovery. The indoline core is a key component of several approved drugs and clinical candidates, while the sulfonamide group is a cornerstone of medicinal chemistry.
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Anticancer Activity: Many compounds featuring an indoline or indole core substituted with a sulfonyl-containing group have been investigated as potent anticancer agents.[1][11] Their mechanisms often involve the inhibition of critical cellular processes like tubulin polymerization or the modulation of protein kinases.[11] The 3-(4-hydroxyphenyl)indoline-2-one scaffold, for example, has been optimized to create compounds that can eradicate drug-resistant breast cancer in preclinical models.[3][4]
-
Kinase Inhibition: The structural features of [(3,4-Dimethylphenyl)sulfonyl]indoline make it a plausible candidate for screening against various protein kinases, which are crucial targets in oncology and inflammatory diseases. The sulfonamide moiety can act as a hinge-binding element in the ATP-binding pocket of many kinases.
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Synthetic Building Block: This molecule can serve as a valuable intermediate for further chemical elaboration. The aromatic rings of both the indoline and dimethylphenyl moieties can be functionalized to build more complex molecular architectures, enabling the exploration of structure-activity relationships (SAR).
Safety and Handling
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General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: Specific toxicological data for this compound is not available. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
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Reactivity: The starting material, 3,4-dimethylphenylsulfonyl chloride, is moisture-sensitive and corrosive. Handle with care.
Conclusion
[(3,4-Dimethylphenyl)sulfonyl]indoline is a well-defined chemical entity that combines two pharmacologically relevant scaffolds. While not extensively studied as a standalone agent, its structure represents a valuable starting point for medicinal chemistry campaigns. The straightforward and high-yielding synthesis makes it readily accessible for biological screening and further derivatization. Given the proven track record of related N-sulfonylindoline compounds in oncology research, this molecule and its derivatives warrant further investigation as potential therapeutic agents.
References
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